2-(3-Bromo-4-(trifluorométhyl)phényl)acétonitrile

Vue d'ensemble

Description

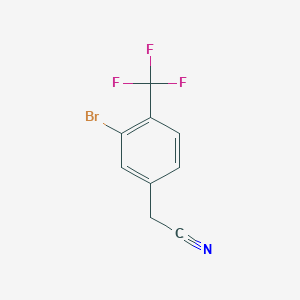

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C9H5BrF3N and its molecular weight is 264.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

2-(3-Bromo-4-(trifluorométhyl)phényl)acétonitrile: est principalement utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques . Sa structure unique, présentant un atome de brome et un groupe trifluorométhyle liés à un cycle phényle, en fait un précurseur précieux dans la construction de molécules complexes pour la chimie médicinale. La présence du groupe nitrile permet une fonctionnalisation supplémentaire par des réactions telles que l'hydrolyse ou la réduction du nitrile, conduisant à une diversité de composés potentiellement pharmacologiquement actifs.

Mécanisme D'action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

One of the derivatives of this compound exhibited significant antitubercular activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or survival of tuberculosis bacteria.

Biochemical Pathways

Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are involved in the trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability.

Result of Action

Based on the antitubercular activity of one of its derivatives , it can be inferred that the compound may lead to the inhibition of tuberculosis bacteria growth or survival.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. For instance, its solubility in water may affect its distribution in the body and its interaction with its targets. Additionally, storage conditions can impact its stability .

Activité Biologique

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is a compound of interest due to its unique structural features, including a bromine atom and a trifluoromethyl group on a phenyl ring. These modifications often enhance the biological activity of organic compounds, making them potential candidates for therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C9H6BrF3N

- Molecular Weight : 264.04 g/mol

- Structure : The compound features a phenyl ring substituted with a bromine atom and a trifluoromethyl group, along with an acetonitrile functional group.

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to the biological activity of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile.

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to induce apoptosis in cancer cells, particularly in melanoma cell lines (A375). It acts by causing G2/M phase cell cycle arrest and promoting apoptotic pathways through the downregulation of NF-κB and MMP-9 expression .

- In vivo studies demonstrated dose-dependent inhibition of tumor growth in xenograft models, suggesting its potential as an antitumor agent .

-

Case Studies :

- A study highlighted that treatment with this compound resulted in a significant increase in apoptotic cell populations (from 4.3% to 61.4%) after 48 hours .

- The involvement of the PI3K/NF-κB signaling pathway was noted, indicating that the compound may suppress cancer cell migration and invasion through this mechanism .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[3-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBURKWVVBNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857438 | |

| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-42-5 | |

| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.